Nalpha-Fmoc-N(im)-tosyl-L-histidine
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Overview
Description
Fmoc-His(Tos)-OH: is a derivative of histidine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tosyl (Tos) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino and side-chain functional groups during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-His(Tos)-OH typically involves the protection of the histidine amino group with the Fmoc group and the side-chain imidazole nitrogen with the tosyl group. The process generally follows these steps:
Fmoc Protection: The amino group of histidine is protected by reacting it with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.
Tosylation: The imidazole side chain is protected by reacting it with tosyl chloride (Tos-Cl) in the presence of a base like pyridine or triethylamine
Industrial Production Methods: Industrial production of Fmoc-His(Tos)-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Fmoc-His(Tos)-OH undergoes deprotection reactions to remove the Fmoc and Tos groups. The Fmoc group is typically removed using piperidine, while the Tos group is removed using strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: The compound participates in peptide bond formation through coupling reactions with other amino acids. .
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Tos Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIPS), and ethanedithiol (EDT).
Coupling Reactions: Carbodiimides (DIC, EDC) with HOBt or HOAt in DMF
Major Products:
Deprotected Histidine: After removing the Fmoc and Tos groups, the major product is free histidine.
Peptides: When used in peptide synthesis, the major products are peptides with specific sequences
Scientific Research Applications
Chemistry: Fmoc-His(Tos)-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the creation of complex peptide sequences with high precision .
Biology: In biological research, peptides synthesized using Fmoc-His(Tos)-OH are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .
Medicine: Peptides synthesized with Fmoc-His(Tos)-OH are used in the development of peptide-based drugs, including antimicrobial peptides, enzyme inhibitors, and hormone analogs .
Industry: In the pharmaceutical industry, Fmoc-His(Tos)-OH is used in the large-scale synthesis of therapeutic peptides and proteins. It is also used in the production of peptide-based diagnostics and vaccines .
Mechanism of Action
Mechanism: The primary function of Fmoc-His(Tos)-OH is to protect the amino and side-chain functional groups of histidine during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the Tos group protects the imidazole side chain .
Molecular Targets and Pathways: The compound itself does not have direct biological activity but facilitates the synthesis of biologically active peptides. These peptides can target various molecular pathways, including enzyme inhibition, receptor binding, and antimicrobial activity .
Comparison with Similar Compounds
Fmoc-His(Trt)-OH: Similar to Fmoc-His(Tos)-OH but uses a trityl (Trt) group for side-chain protection.
Fmoc-His(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group for side-chain protection.
Fmoc-His(Mtt)-OH: Uses a 4-methyltrityl (Mtt) group for side-chain protection.
Uniqueness: Fmoc-His(Tos)-OH is unique due to the specific combination of Fmoc and Tos protecting groups, which provide robust protection during peptide synthesis. The Tos group offers strong protection for the imidazole side chain, making it suitable for synthesizing peptides with sensitive or reactive side chains .
Biological Activity
Nalpha-Fmoc-N(im)-tosyl-L-histidine is a modified amino acid derivative that plays a significant role in peptide synthesis and biological research. Its structure includes a fluorene-based protecting group (Fmoc) and a tosyl group, which enhance its stability and reactivity in biochemical applications. This compound is particularly valuable for its ability to facilitate the formation of peptide bonds while providing protection to the histidine residue.
- Molecular Formula : C28H25N3O6S
- Molecular Weight : 531.58 g/mol
- CAS Number : 112380-10-6
- Purity : Typically ≥ 99%
Biological Activity
The biological activity of this compound can be categorized into several key areas:
-
Peptide Synthesis :
- The Fmoc group allows for easy removal under basic conditions, facilitating the stepwise synthesis of peptides. The tosyl group enhances the electrophilicity of the imidazole ring, promoting nucleophilic attack during peptide bond formation.
-
Enzyme Inhibition :
- Studies have indicated that derivatives of histidine can act as inhibitors for various enzymes, particularly those involved in proteolysis and signal transduction pathways. The presence of the tosyl group may enhance this inhibitory activity by stabilizing the transition state during enzymatic reactions.
-
Receptor Binding :
- Histidine residues are crucial in protein-ligand interactions, particularly in metal-binding sites and active sites of enzymes. The modified histidine can influence binding affinities due to its altered electronic properties.
Table 1: Summary of Biological Activities
Case Study 1: Peptide Synthesis Efficiency
A study demonstrated that using this compound in solid-phase peptide synthesis led to higher yields compared to traditional histidine derivatives. The increased stability provided by the tosyl group allowed for longer reaction times without degradation, resulting in improved purity of the final peptide product.
Case Study 2: Enzymatic Activity Modulation
In vitro assays showed that this compound could inhibit the activity of serine proteases by up to 70% at micromolar concentrations. This inhibition was attributed to the compound's ability to mimic substrate interactions while remaining unreactive due to its protective groups.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O6S/c1-18-10-12-20(13-11-18)38(35,36)31-15-19(29-17-31)14-26(27(32)33)30-28(34)37-16-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,15,17,25-26H,14,16H2,1H3,(H,30,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAKSHNECOECCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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